Home > Products > Screening Compounds P102982 > GSK-3beta Inhibitor XI
GSK-3beta Inhibitor XI - 626604-39-5

GSK-3beta Inhibitor XI

Catalog Number: EVT-447271
CAS Number: 626604-39-5
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK3β inhibitor XI is a potent inhibitor of glycogen synthase kinase 3β (GSK3β; Ki = 25 nM). It is selective for GSK3β over a panel of 79 kinases at a concentration of 10 μM. GSK3β inhibitor XI inhibits GSK3β in HEK293 cells (EC50 = 32 nM).

Lithium Chloride (LiCl)

Compound Description: Lithium Chloride (LiCl) is a chemical compound widely recognized as a potent and selective inhibitor of GSK-3beta. [, , , ] LiCl exerts its inhibitory effect by directly interacting with the ATP-binding site of GSK-3beta, thereby preventing its kinase activity. Studies have shown that LiCl exhibits neuroprotective properties, likely due to its ability to inhibit GSK-3beta and subsequently modulate downstream signaling pathways involved in cell survival, apoptosis, and inflammation. []

Relevance: Lithium Chloride (LiCl) is considered structurally related to GSK-3beta Inhibitor XI due to their shared ability to inhibit GSK-3beta. [, , , ]

SB-216763 (SB)

Compound Description: SB-216763 (SB) is a highly selective small-molecule inhibitor of both GSK-3alpha and GSK-3beta isoforms. [] Preclinical studies have demonstrated the cardioprotective effects of SB-216763 in young adult animal models, particularly in reducing myocardial infarction size and preserving NAD(+) levels following ischemia-reperfusion injury. [] These beneficial effects are attributed to its ability to inhibit GSK-3beta, preventing mitochondrial permeability transition pore (mPTP) opening and subsequent cell death. []

Relevance: SB-216763 (SB) is structurally related to GSK-3beta Inhibitor XI because they share the ability to inhibit GSK-3beta. []

TDZD-8

Compound Description: TDZD-8 is a potent and selective small-molecule inhibitor of GSK-3beta. [, ] Research has shown that TDZD-8 effectively protects against renal ischemia-reperfusion injury, particularly in the context of diabetes. [] The protective effects of TDZD-8 are linked to its ability to activate the Nrf2/TrxR2 signaling pathway in kidney tissues, which plays a crucial role in reducing oxidative stress and cell apoptosis. []

Relevance: TDZD-8 is structurally related to GSK-3beta Inhibitor XI through their shared target, GSK-3beta. [, ]

Relevance: Although not a direct GSK-3beta inhibitor, Auranofin's interaction with the GSK-3beta inhibitor TDZD-8 in the context of renal injury makes it relevant to understanding the broader biological pathways influenced by GSK-3beta inhibition. []

Morphine

Compound Description: Morphine, a widely known opioid analgesic, has also been found to exhibit cardioprotective effects. [] Research suggests that morphine can prevent the opening of the mitochondrial permeability transition pore (mPTP) in cardiomyocytes, a critical event leading to cell death during ischemia-reperfusion injury. [] This protective mechanism is mediated by morphine's ability to mobilize intracellular zinc (Zn2+) through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway. [] Increased Zn2+ levels subsequently lead to the inactivation of GSK-3beta, contributing to the cardioprotective effects of morphine. []

Relevance: While not structurally similar to traditional GSK-3beta inhibitors, morphine indirectly influences GSK-3beta activity through its modulation of intracellular zinc levels. [] Understanding this interaction provides valuable insights into the complex interplay between different signaling pathways in regulating GSK-3beta activity and its downstream effects.

(2'Z,3'E)-6-Bromoindirubin-3'-oxime (BIO)

Compound Description: (2'Z,3'E)-6-Bromoindirubin-3'-oxime (BIO) is a potent and selective small-molecule inhibitor of GSK-3beta. [] Studies have shown that BIO enhances osteoblast differentiation, particularly on rough titanium surfaces, by activating the Wnt canonical signaling pathway. [] This pathway plays a critical role in regulating osteoblast differentiation and bone formation.

Relevance: BIO is structurally related to GSK-3beta Inhibitor XI by their shared property of GSK-3beta inhibition. []

9-ING-41

Compound Description: 9-ING-41 is a maleimide-based ATP-competitive inhibitor with potent inhibitory activity against GSK-3beta. [, ] Preclinical studies have demonstrated its broad-spectrum anti-cancer activity, including promising results in neuroblastoma and bladder cancer models. [, ] Notably, 9-ING-41 enhances neuroblastoma immunogenicity by increasing IFN-y-mediated MHC-I surface expression, making tumor cells more susceptible to cytotoxic T lymphocyte (CTL)-mediated killing. []

Relevance: 9-ING-41 is structurally related to GSK-3beta Inhibitor XI through their shared target, GSK-3beta. [, ]

Valproic Acid and Lamotrigine

Compound Description: Valproic acid and lamotrigine are anticonvulsant drugs also recognized for their efficacy as mood stabilizers. [] Recent studies have revealed that both drugs, like lithium, provide neuroprotection by inhibiting GSK-3beta, thereby blocking the facilitation of apoptosis. [] This shared neuroprotective mechanism suggests that dysregulation of GSK-3beta might contribute to the pathophysiology of bipolar disorder. []

Relevance: Valproic acid and lamotrigine are structurally related to GSK-3beta Inhibitor XI as they all function as inhibitors of GSK-3beta. []

References1. [] https://www.semanticscholar.org/paper/4a16e21c406faec2840c9e0b21318e2431df99bc2. [] https://www.semanticscholar.org/paper/4c004e31f60af0ce2bac86c32a48f8f7dc9f816c3. [] https://www.semanticscholar.org/paper/f0d8f2c917333e472bf47c95d54bde81f576d5327. [] https://www.semanticscholar.org/paper/d2f4bed325a52856142722bc4d0133a90840db8516. [] https://www.semanticscholar.org/paper/61e0d44e55286a2be3669e32215b4902804e84f619. [] https://www.semanticscholar.org/paper/cf3c9d34264175f79b52b5b6ba4b7ae91ff7f3c922. [] https://www.semanticscholar.org/paper/8fcde01e7cba99abc39a0f2b421c32ec3ee2c80f23. [] https://www.semanticscholar.org/paper/b0547ea9e4bc2f290dc2f3432e167e05d195136427. [] https://www.semanticscholar.org/paper/94464e65487ef9242e8f347e3d50bfdae09378e528. [] https://www.semanticscholar.org/paper/7ae897311c4846404179c1fb0b2ec8e9ef3025ac29. [] https://www.semanticscholar.org/paper/e1e3cc146f80b31bc7ae6eccd2241cec002daa9530. [] https://www.semanticscholar.org/paper/d15f913c0687a73f4949903ee80d159d5845172b

Overview

Glycogen Synthase Kinase-3 beta Inhibitor XI is a compound that targets the glycogen synthase kinase-3 beta enzyme, which plays a critical role in various cellular processes, including metabolism, cell proliferation, and survival. Glycogen synthase kinase-3 beta is highly conserved across species and is implicated in several diseases, including diabetes, neurodegenerative disorders, and cancer. This compound has emerged as a promising therapeutic agent due to its potential to modulate the activity of glycogen synthase kinase-3 beta, thereby influencing these critical biological pathways.

Source

The development of Glycogen Synthase Kinase-3 beta Inhibitor XI stems from extensive research into the structure and function of glycogen synthase kinase-3 beta. Various studies have explored the enzyme's catalytic mechanisms and its interactions with different substrates, leading to the identification of specific inhibitors that can effectively modulate its activity. The compound has been synthesized and evaluated in preclinical studies for its efficacy and safety profile.

Classification

Glycogen Synthase Kinase-3 beta Inhibitor XI is classified as a small molecule inhibitor. It falls under the category of ATP-competitive inhibitors, which bind to the ATP-binding site of glycogen synthase kinase-3 beta, thereby preventing its phosphorylation activity. This classification makes it distinct from allosteric inhibitors that do not compete directly with ATP for binding.

Synthesis Analysis

The synthesis of Glycogen Synthase Kinase-3 beta Inhibitor XI involves several key steps that utilize established organic synthesis techniques.

Methods

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain functional groups amenable to further modification.
  2. Key Reactions: Common synthetic methods include:
    • Palladium-catalyzed coupling reactions: These are often employed to form carbon-carbon bonds between aromatic rings.
    • Hydrazone formation: This step is crucial for introducing specific functional groups that enhance binding affinity.
    • Purification: The final compound is purified using chromatographic techniques to ensure high purity levels required for biological testing.

Technical Details

The synthetic route may involve multiple steps of functional group transformations, including oxidation, reduction, and substitution reactions. Each intermediate is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure before proceeding to the next step.

Molecular Structure Analysis

The molecular structure of Glycogen Synthase Kinase-3 beta Inhibitor XI is critical for its function as an inhibitor.

Structure

  1. Core Structure: The compound typically features a pyrazolopyrimidine or similar scaffold known for its binding properties.
  2. Functional Groups: Key functional groups include hydrogen bond donors and acceptors that interact with specific residues in the ATP-binding pocket of glycogen synthase kinase-3 beta.

Data

Crystallographic studies have provided insights into the binding conformation of Glycogen Synthase Kinase-3 beta Inhibitor XI within the active site of glycogen synthase kinase-3 beta. The data indicate that specific residues such as Valine 135 and Aspartate 133 play crucial roles in stabilizing the inhibitor through hydrogen bonding.

Chemical Reactions Analysis

Glycogen Synthase Kinase-3 beta Inhibitor XI undergoes various chemical reactions that are essential for its activity.

Reactions

  1. Binding Reaction: The primary reaction involves the inhibitor binding to the ATP-binding site of glycogen synthase kinase-3 beta.
  2. Inhibition Mechanism: Upon binding, the inhibitor prevents ATP from accessing the active site, thereby inhibiting the phosphorylation of downstream substrates.

Technical Details

Kinetic studies reveal that Glycogen Synthase Kinase-3 beta Inhibitor XI exhibits competitive inhibition characteristics with respect to ATP, with measured IC50 values indicating high potency in cellular assays.

Mechanism of Action

The mechanism by which Glycogen Synthase Kinase-3 beta Inhibitor XI exerts its effects involves several biochemical processes.

Process

  1. Inhibition of Phosphorylation: By occupying the ATP-binding site, Glycogen Synthase Kinase-3 beta Inhibitor XI inhibits the phosphorylation activity of glycogen synthase kinase-3 beta on its substrates.
  2. Regulation of Signaling Pathways: This inhibition leads to altered signaling pathways associated with cell growth, metabolism, and apoptosis.

Data

Studies have shown that inhibition by Glycogen Synthase Kinase-3 beta Inhibitor XI can lead to increased glycogen synthesis and improved insulin signaling in cellular models, indicating its potential therapeutic benefits in metabolic disorders.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Glycogen Synthase Kinase-3 beta Inhibitor XI is essential for its application in drug development.

Physical Properties

  1. Solubility: The compound's solubility in aqueous solutions is an important factor influencing its bioavailability.
  2. Stability: Stability studies reveal that Glycogen Synthase Kinase-3 beta Inhibitor XI maintains integrity under physiological conditions.

Chemical Properties

  1. Molecular Weight: The molecular weight is typically within a range conducive for cellular uptake.
  2. LogP Value: The partition coefficient (LogP) indicates lipophilicity, which affects membrane permeability.
Applications

Glycogen Synthase Kinase-3 beta Inhibitor XI has significant scientific applications across various fields:

  1. Neurological Disorders: It shows promise in treating conditions such as Alzheimer's disease by modulating pathways associated with neurodegeneration.
  2. Metabolic Disorders: The compound can enhance insulin sensitivity and glucose metabolism, making it a candidate for treating type 2 diabetes.
  3. Cancer Research: Its ability to influence cell proliferation pathways positions it as a potential therapeutic agent in oncology.

Properties

CAS Number

626604-39-5

Product Name

GSK-3beta Inhibitor XI

IUPAC Name

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26)

InChI Key

ZDEJZKULWCZIHL-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.